molecular formula C10H12FNO B8776264 (3S,4R)-4-(4-fluorophenyl)oxolan-3-amine

(3S,4R)-4-(4-fluorophenyl)oxolan-3-amine

Cat. No.: B8776264
M. Wt: 181.21 g/mol
InChI Key: WSHINYARADCBCP-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(4-Fluorophenyl)oxolan-3-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-fluorophenyl group at the 4-position and an amine group at the 3-position. The compound’s molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10H,5-6,12H2/t9-,10-/m1/s1

InChI Key

WSHINYARADCBCP-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)C2=CC=C(C=C2)F

Canonical SMILES

C1C(C(CO1)N)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of (3S,4R)-4-(4-fluorophenyl)oxolan-3-amine with its analogs:

Compound Name Molecular Formula MW (g/mol) Ring Structure Substituents Stereochemistry Key Data
This compound C₁₀H₁₂FNO 181.21 Oxolane (5-membered) 4-Fluorophenyl, amine 3S,4R -
(3S,4S)-4-(4-Fluorophenyl)tetrahydrofuran-3-amine C₁₀H₁₂FNO 181.21 Oxolane 4-Fluorophenyl, amine 3S,4S Storage: -20°C
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride C₉H₁₁ClFNO 215.64 Oxetane (4-membered) 4-Fluorophenyl, amine (HCl salt) - Boiling point: N/A
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine C₁₁H₂₂FNO 203.30 Oxolane Heptyl chain, fluorine 3R,4S SMILES: FC1COC[C@H]1NCCCCCCC
(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO 119.14 Pyran (6-membered) Fluorine, amine 3S,4S Synthesis yield: 100%
Key Observations:

Ring Size and Strain :

  • The oxolane (5-membered) and pyran (6-membered) rings exhibit lower ring strain compared to the oxetane (4-membered), which may influence stability and synthetic accessibility .
  • The oxetane derivative () is a hydrochloride salt, enhancing its solubility but increasing molecular weight .

Stereochemical Influence :

  • The (3S,4R) vs. (3S,4S) configurations in oxolane derivatives (e.g., ) may lead to divergent biological activities, as stereochemistry often dictates receptor-binding modes .

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